molecular formula C20H23ClN2O4S B11229663 1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide

Cat. No.: B11229663
M. Wt: 422.9 g/mol
InChI Key: ISPQMSAMDJUDDP-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

    Formation of the Piperidine Ring: This can be achieved through various methods, including cyclization reactions.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Attachment of the Chlorophenyl Group: This is typically done through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with 3-methoxyphenyl isocyanate to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE: Differing only in the position of the methoxy group.

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-(3-METHOXYPHENYL)PIPERIDINE-3-CARBOXAMIDE: Substituting the chlorine atom with bromine.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(3-HYDROXYPHENYL)PIPERIDINE-3-CARBOXAMIDE: Replacing the methoxy group with a hydroxyl group.

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-9-4-8-17(12-18)22-20(24)15-7-5-11-23(13-15)28(25,26)14-16-6-2-3-10-19(16)21/h2-4,6,8-10,12,15H,5,7,11,13-14H2,1H3,(H,22,24)

InChI Key

ISPQMSAMDJUDDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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